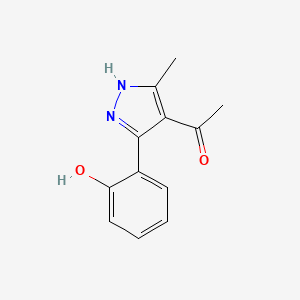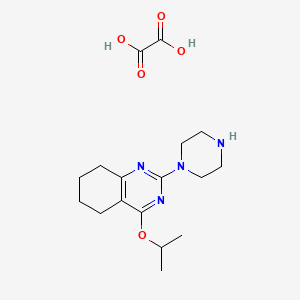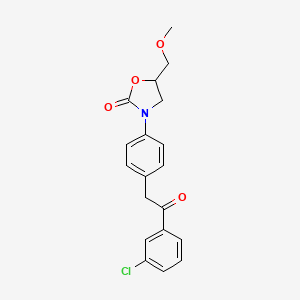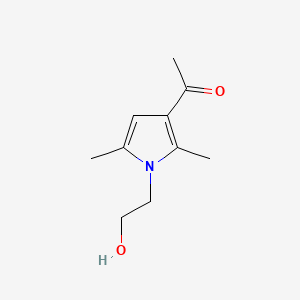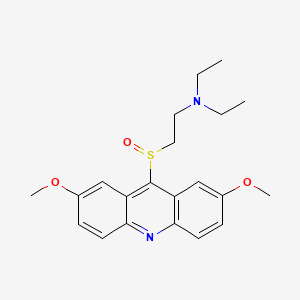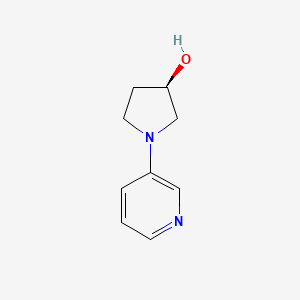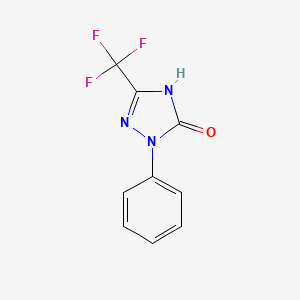
2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a trifluoromethyl group.
Preparation Methods
The synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including as an antimicrobial and antifungal drug.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cell membrane integrity .
Comparison with Similar Compounds
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one can be compared with other similar compounds, such as:
2-Phenyl-1H-1,2,4-triazol-3(2H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
5-(Trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the phenyl group, which can affect its reactivity and applications.
2-Phenyl-5-(methyl)-1H-1,2,4-triazol-3(2H)-one: Substitution of the trifluoromethyl group with a methyl group can lead to different chemical and biological properties.
The presence of the trifluoromethyl group in 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
89522-08-7 |
|---|---|
Molecular Formula |
C9H6F3N3O |
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-13-8(16)15(14-7)6-4-2-1-3-5-6/h1-5H,(H,13,14,16) |
InChI Key |
CPVKYXAODHEWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
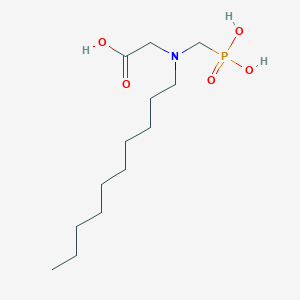
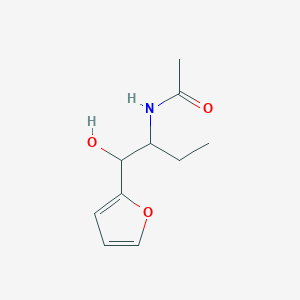

![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
